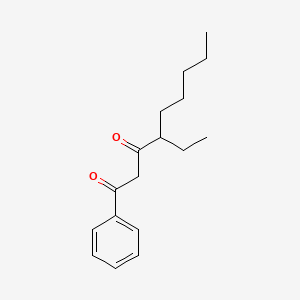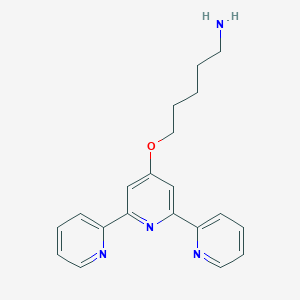
5-(2,6-dipyridin-2-ylpyridin-4-yl)oxypentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,6-dipyridin-2-ylpyridin-4-yl)oxypentan-1-amine is a complex organic compound characterized by its unique structure, which includes multiple pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-dipyridin-2-ylpyridin-4-yl)oxypentan-1-amine typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives under controlled conditions to form the desired compound. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,6-dipyridin-2-ylpyridin-4-yl)oxypentan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
5-(2,6-dipyridin-2-ylpyridin-4-yl)oxypentan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Medicine: Research is ongoing to explore its therapeutic potential.
Industry: It is used in the synthesis of advanced materials and as a building block for complex molecules.
Mecanismo De Acción
The mechanism of action of 5-(2,6-dipyridin-2-ylpyridin-4-yl)oxypentan-1-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile
- 3-(2,6-dipyridin-2-ylpyridin-4-yl)oxypropan-1-ol
- (2,6-dipyridin-2-ylpyridin-4-yl)boronic acid
Uniqueness
5-(2,6-dipyridin-2-ylpyridin-4-yl)oxypentan-1-amine is unique due to its specific structure, which allows it to form stable complexes with metal ions and participate in a variety of chemical reactions. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
194213-77-9 |
|---|---|
Fórmula molecular |
C20H22N4O |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
5-(2,6-dipyridin-2-ylpyridin-4-yl)oxypentan-1-amine |
InChI |
InChI=1S/C20H22N4O/c21-10-4-1-7-13-25-16-14-19(17-8-2-5-11-22-17)24-20(15-16)18-9-3-6-12-23-18/h2-3,5-6,8-9,11-12,14-15H,1,4,7,10,13,21H2 |
Clave InChI |
ZTBZPLQOVHBWDD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)OCCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12564699.png)
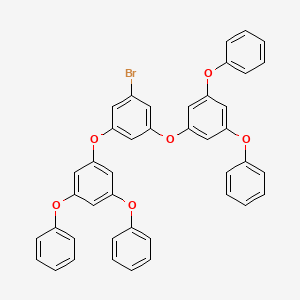
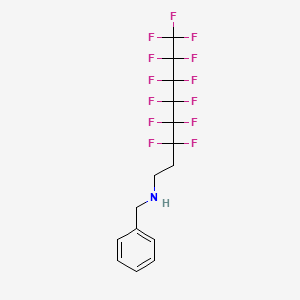
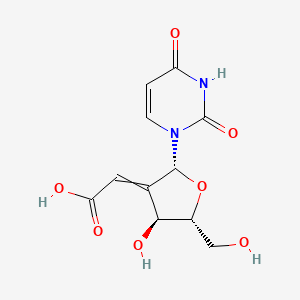
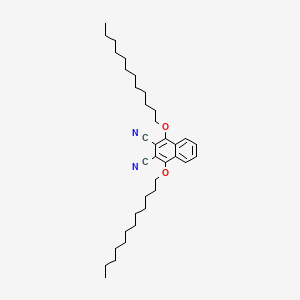
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-thienylmethyl)amine](/img/structure/B12564720.png)
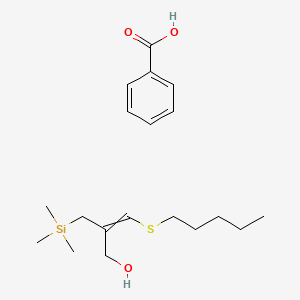
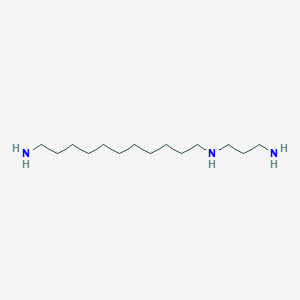
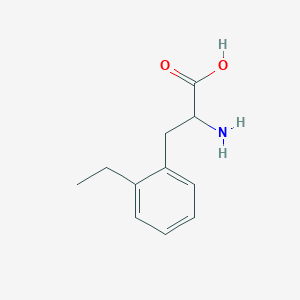
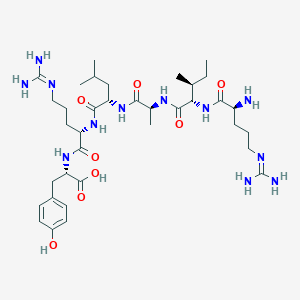
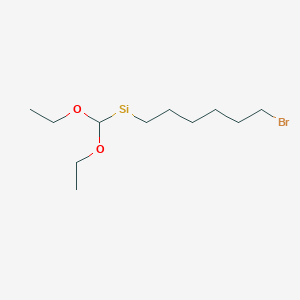
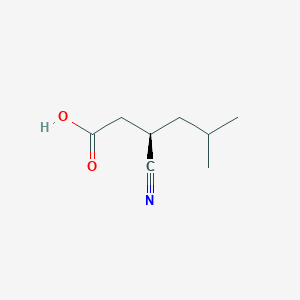
![Benzene, [2-(methylenecyclopropyl)ethyl]-](/img/structure/B12564771.png)
